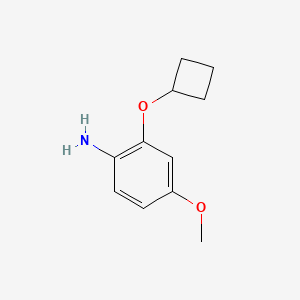

2-Cyclobutoxy-4-methoxyaniline

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H15NO2 |

|---|---|

Molecular Weight |

193.24 g/mol |

IUPAC Name |

2-cyclobutyloxy-4-methoxyaniline |

InChI |

InChI=1S/C11H15NO2/c1-13-9-5-6-10(12)11(7-9)14-8-3-2-4-8/h5-8H,2-4,12H2,1H3 |

InChI Key |

KHRATIQZHAGFNG-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=C(C=C1)N)OC2CCC2 |

Origin of Product |

United States |

Synthetic Methodologies for 2 Cyclobutoxy 4 Methoxyaniline

Precursor Synthesis and Strategic Functional Group Introduction

The synthesis of 2-Cyclobutoxy-4-methoxyaniline often begins with the strategic construction of a substituted benzene (B151609) ring, where each functional group is introduced in a deliberate sequence. The order of these introductions is critical to manage the directing effects of the substituents and to ensure high yields and regioselectivity.

Methodologies for Cyclobutoxy Group Incorporation

The introduction of the cyclobutoxy group is a key step, typically achieved via an etherification reaction. The Williamson ether synthesis is the most prominent method, involving the reaction of an alkoxide with a suitable alkyl halide or sulfonate. masterorganicchemistry.comwikipedia.org In the context of synthesizing this compound, this would typically involve the reaction of a precursor phenol (B47542) with a cyclobutyl electrophile.

A common precursor is 4-methoxy-2-nitrophenol (B75764). This intermediate can be deprotonated with a base, such as sodium hydride or potassium carbonate, to form the corresponding phenoxide. This nucleophilic phenoxide is then reacted with a cyclobutyl halide (e.g., cyclobutyl bromide) or a cyclobutyl tosylate in an SN2 reaction to form the cyclobutoxy ether linkage. youtube.combyjus.com The choice of solvent, often a polar aprotic solvent like DMF or acetonitrile, and reaction temperature (typically between 50-100 °C) are crucial for optimizing the reaction rate and yield. byjus.com

Table 1: Williamson Ether Synthesis for Cyclobutoxy Group Incorporation

| Phenol Precursor | Cyclobutyl Reagent | Base | Solvent | Product | Plausible Yield |

|---|---|---|---|---|---|

| 4-Methoxy-2-nitrophenol | Cyclobutyl bromide | K₂CO₃ | DMF | 1-Cyclobutoxy-5-methoxy-2-nitrobenzene | 85-95% |

| 2-Amino-5-methoxyphenol | Cyclobutyl tosylate | NaH | THF | This compound | 70-85% |

Methodologies for Methoxy (B1213986) Group Incorporation

In a pathway relevant to the target molecule, one could start with a commercially available precursor like 4-bromo-2-tert-butylphenol (B178157) and react it with a methoxide (B1231860), such as sodium methoxide, in the presence of a catalyst to install the methoxy group. google.com Another route involves the direct methylation of a nitrophenol, such as 5-hydroxy-2-nitrobenzaldehyde, using methyl iodide and potassium carbonate in DMF to yield the corresponding methoxy derivative. chemicalbook.com

Advanced Amination Strategies

Modern cross-coupling reactions provide powerful tools for the introduction of the amino group. The Buchwald-Hartwig amination is a palladium-catalyzed reaction that forms carbon-nitrogen bonds between aryl halides (or triflates) and amines. wikipedia.org This method is highly versatile and tolerates a wide range of functional groups.

For the synthesis of this compound, a suitable precursor would be an aryl halide, such as 1-bromo-2-cyclobutoxy-4-methoxybenzene. This precursor could be coupled with an ammonia (B1221849) equivalent or a protected amine using a palladium catalyst, such as Pd₂(dba)₃, and a suitable phosphine (B1218219) ligand, like BINAP or Josiphos-type ligands. organic-chemistry.orglibretexts.orgchemspider.com A strong, non-nucleophilic base, typically sodium tert-butoxide (NaOtBu), is required to facilitate the catalytic cycle. libretexts.org This approach allows for the direct formation of the aniline (B41778) from a pre-functionalized aromatic core.

Classical Synthetic Approaches for this compound

Classical methods, relying on fundamental organic reactions like nucleophilic aromatic substitution and reduction of nitro groups, remain highly relevant and are often employed in industrial-scale synthesis.

Nucleophilic Aromatic Substitution Pathways

Nucleophilic aromatic substitution (SNAr) is a pathway for synthesizing highly substituted aromatic compounds. The reaction requires an aromatic ring activated by at least one strong electron-withdrawing group (such as a nitro group) and a good leaving group (typically a halide). youtube.com

A potential SNAr strategy for this compound could start from a precursor like 1-fluoro-2,4-dinitrobenzene. The highly activated nature of the ring allows for sequential substitution. The first substitution with sodium cyclobutoxide would likely occur at the 4-position due to the combined directing effects of the nitro groups. A subsequent reaction with sodium methoxide could replace the second nitro group or a different leaving group, followed by reduction of the remaining nitro group. The regioselectivity of these substitutions is highly dependent on the reaction conditions and the specific activating and leaving groups present on the ring. nih.govnih.gov

Table 2: Hypothetical SNAr Pathway

| Starting Material | Nucleophile | Conditions | Intermediate/Product |

|---|---|---|---|

| 1,2-Dichloro-4-nitrobenzene | Sodium cyclobutoxide | DMSO, 100°C | 2-Chloro-1-cyclobutoxy-4-nitrobenzene |

| 2-Chloro-1-cyclobutoxy-4-nitrobenzene | Ammonia | High T, High P | 2-Cyclobutoxy-5-nitroaniline |

Reductive Amination Routes from Nitrobenzene (B124822) Analogues

One of the most reliable and widely used methods for preparing anilines is the reduction of the corresponding nitroarenes. This approach is highly effective for synthesizing this compound.

The key step in this route is the synthesis of the nitrobenzene precursor, 1-cyclobutoxy-5-methoxy-2-nitrobenzene . As described in section 2.1.1, this intermediate is readily prepared via Williamson ether synthesis from 4-methoxy-2-nitrophenol and a cyclobutyl halide.

Once the nitro precursor is obtained, the nitro group is reduced to the primary amine. A wide variety of reducing agents can accomplish this transformation. youtube.com

Catalytic Hydrogenation : This method involves reacting the nitro compound with hydrogen gas (H₂) over a metal catalyst, such as palladium on carbon (Pd/C), platinum on carbon (Pt/C), or Raney nickel. researchgate.net This is often a very clean and high-yielding reaction.

Metal-Acid Systems : A classic and cost-effective method involves the use of a metal, such as iron (Fe), tin (Sn), or zinc (Zn), in the presence of an acid like hydrochloric acid (HCl). youtube.com

Transfer Hydrogenation : Reagents like hydrazine (B178648) or ammonium (B1175870) formate (B1220265) can be used as a source of hydrogen in the presence of a catalyst like Pd/C.

Other Reducing Agents : Reagents like sodium dithionite (B78146) (Na₂S₂O₄) or electrocatalytic methods can also be employed for this reduction, offering high selectivity. acs.orgnih.gov

The reduction of 1-cyclobutoxy-5-methoxy-2-nitrobenzene directly yields the final product, this compound, making this a convergent and efficient synthetic strategy.

Table 3: Common Reagents for Nitro Group Reduction

| Reagent System | Solvent | Typical Conditions | Selectivity |

|---|---|---|---|

| H₂, Pd/C | Ethanol (B145695), Ethyl Acetate | RT, 1-4 atm H₂ | High |

| Fe, HCl | Water, Ethanol | Reflux | Good, cost-effective |

| SnCl₂·2H₂O | Ethanol, Ethyl Acetate | RT to Reflux | High, mild |

| Sodium Dithionite (Na₂S₂O₄) | Water/THF | RT | Good for sensitive substrates |

Etherification Reactions in Aniline Synthesis

Etherification represents a crucial step in the synthesis of aniline derivatives like this compound. This process typically involves the formation of an ether linkage on the aromatic ring. A common strategy involves the reductive etherification of aldehydes. For instance, the reductive etherification of 2-hydroxy and 4-hydroxy, as well as 2-methoxy and 4-methoxybenzaldehyde (B44291), can be catalyzed by various complexes to yield their corresponding isopropyl ethers. osti.gov This reaction cascade often begins with a Meerwein-Ponndorf-Verley (MPV) reduction of the aldehyde, followed by an acid-catalyzed etherification. osti.gov The slow step in this process for some substrates is the metal-catalyzed alcohol etherification, which likely proceeds through a metal-stabilized carbocationic intermediate. osti.gov

In a specific synthetic route to obtain 5-(ethylsulfonyl)-2-methoxyaniline (B1360015), a related compound, O-methylation is a key step. nih.gov This highlights the importance of etherification in modifying the phenolic precursors of substituted anilines. nih.gov

Modern Catalytic Methods in this compound Synthesis

Modern organic synthesis heavily relies on catalytic methods to achieve high efficiency and selectivity. The synthesis of this compound and its precursors is no exception, with palladium and copper-based catalysts playing a pivotal role.

Palladium-Catalyzed Amination and Related Cross-Coupling Reactions

Palladium catalysts are instrumental in the formation of C-N bonds, a critical step in aniline synthesis. The basic mechanism of palladium-catalyzed amination involves the oxidative addition of an aryl halide to a palladium(0) complex, followed by reaction with an amine in the presence of a base to form an aryl palladium amide intermediate. nih.gov The use of sterically hindered phosphine ligands has significantly improved the efficiency of these reactions, allowing for the coupling of primary amines with high selectivity for monoarylation and high turnover numbers. nih.gov

For instance, a fourth-generation catalyst system based on palladium and a sterically hindered Josiphos ligand has demonstrated remarkable efficiency in the amination of aryl halides. nih.gov This system is effective for coupling primary alkylamines and related nucleophiles. nih.gov In a different application, a two-step synthesis of 2-alkynyl-4-arylquinolines utilizes a Pd/C-mediated regioselective C-2 alkynylation of 2,4-dichloroquinoline (B42001). nih.gov The higher reactivity of the chloro group at the C-2 position, influenced by the electronegative nitrogen atom, directs the regioselectivity of the palladium-catalyzed alkynylation. nih.gov

A synthetic pathway for 5-(ethylsulfonyl)-2-methoxyaniline involves the reduction of a nitro group to an amine using a 10% Pd/C catalyst under a hydrogen atmosphere. nih.gov This demonstrates the versatility of palladium catalysts in different stages of aniline derivative synthesis.

Copper-Mediated Synthetic Transformations

Copper-mediated reactions also offer valuable pathways in the synthesis of complex organic molecules. For example, the synthesis of 2-alkynyl-4-arylquinolines can be achieved through a Pd/C–Cu mediated regioselective alkynylation. nih.gov The Ullman reaction, a classic copper-catalyzed method, is a common approach for synthesizing 2-arylaminonicotinic acids, although it often requires stoichiometric amounts of copper and can be environmentally challenging. nih.gov

Strategies for Chemo- and Regioselective Synthesis

Achieving chemo- and regioselectivity is a primary goal in the synthesis of highly functionalized molecules like this compound. The regioselective synthesis of various heterocyclic compounds often relies on the inherent reactivity of the starting materials and the careful choice of catalysts and reaction conditions.

For example, the synthesis of 2-alkynyl-4-arylquinolines demonstrates excellent regioselectivity, with alkynylation occurring specifically at the C-2 position of 2,4-dichloroquinoline due to the electronic influence of the nitrogen atom. nih.gov Similarly, the regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates is achieved through the reaction of β-enamino ketoesters with hydroxylamine (B1172632) hydrochloride. beilstein-journals.org In another instance, methylisocyanoacetate undergoes a 2 + 3 cycloaddition with α,β-unsaturated nitriles to afford a regioselective synthesis of 2-substituted 3,4-diaryl pyrroles. nih.gov

Visible light photocatalysis has also emerged as a powerful tool for achieving chemo- and regioselective cycloadditions. nsf.gov For instance, the intermolecular cross [2+2] cycloaddition of enynes with alkenes can be catalyzed by fac-Ir(ppy)3 to produce alkynyl cyclobutanes with high efficiency and selectivity. nsf.gov

Principles of Green Chemistry Applied to this compound Synthesis

The principles of green chemistry aim to reduce the environmental impact of chemical processes. These principles are increasingly being applied to the synthesis of fine chemicals, including aniline derivatives.

Investigations into Solvent-Free and Catalyst-Free Reaction Conditions

A significant focus of green chemistry is the reduction or elimination of volatile and toxic solvents. nih.gov Solvent-free reactions, often conducted as solid-state melt reactions, can lead to higher reaction rates, increased product purity, and reduced waste. researchgate.net Several synthetic procedures have been developed that operate under solvent- and catalyst-free conditions. For example, the synthesis of N-sulfonylimines and N-acylhydrazones has been successfully achieved through solvent-free methods. researchgate.net

Furthermore, catalyst-free approaches are being explored to simplify synthetic protocols and reduce reliance on potentially toxic or expensive catalysts. The synthesis of polyhydroquinolines and 2-amino-4H-chromenes has been demonstrated under catalyst-free conditions using a mixture of ethanol and water as a greener solvent system. researchgate.net An environmentally friendly, solvent- and catalyst-free synthesis of 2-anilino nicotinic acid derivatives has also been reported, offering a simple and efficient procedure with short reaction times and high yields. nih.gov The synthesis of (1)-N-4'-methoxybenzyl-1,10-phenanthrolinium bromide has also been achieved using solvent-free reduction and subsequent reaction steps. ugm.ac.id

The use of deep eutectic solvents (DES) is another green alternative to traditional volatile organic solvents. researchgate.net These solvents are often biodegradable and have low vapor pressure. researchgate.net Acidic ionic liquids have also been used as green solvents and catalysts in reactions such as the one-pot synthesis of 2-methyl-4-methoxyaniline from o-nitrotoluene. fx361.com

Based on the available search results, it is not possible to provide a detailed article on the "" that strictly adheres to the requested outline focusing on microwave-assisted protocols and atom economy. The search did not yield specific information, research findings, or data tables concerning the synthesis, microwave-assisted synthesis, or atom economy assessment for the compound this compound.

The provided search results discuss the synthesis of related but distinct aniline derivatives, such as 2-ethyl-4-methoxy aniline researchgate.net, p-methoxyaniline compounds google.com, 2-Methyl-4-methoxyaniline fx361.com, and 4-Bromo-2-methoxyaniline prepchem.com. While there is information on microwave-assisted synthesis, it pertains to different classes of compounds, like 2,4-dimethoxy-tetrahydropyrimido[4,5-b]quinolin-6(7H)-ones nih.govnih.gov. Similarly, the discussion on atom economy is in the context of these other compounds, not this compound. nih.gov

Therefore, without specific literature on this compound, generating the requested scientifically accurate and detailed content for the specified sections is not feasible. An article based on analogous compounds would not meet the strict requirement of focusing "solely on the chemical Compound 'this compound'".

Chemical Reactivity and Derivatization Pathways of 2 Cyclobutoxy 4 Methoxyaniline

Electrophilic Aromatic Substitution Reactions of the Aniline (B41778) Ring

The benzene (B151609) ring of 2-Cyclobutoxy-4-methoxyaniline is highly activated towards electrophilic aromatic substitution due to the powerful electron-donating effects of the amino, cyclobutoxy, and methoxy (B1213986) groups. organicchemistrytutor.comchemistrytalk.org These groups increase the electron density of the ring, particularly at the ortho and para positions relative to themselves, making it more susceptible to attack by electrophiles. byjus.comntu.edu.sgchemistrysteps.com

The directing influence of these substituents is paramount in determining the position of incoming electrophiles. The amino group is a strongly activating ortho-, para-director. byjus.comlibretexts.org The methoxy and cyclobutoxy groups are also activating ortho-, para-directors. libretexts.orgorganicchemistrytutor.com In this compound, the position para to the primary amine is occupied by the methoxy group. The positions available for substitution are C3, C5, and C6. The strong activating effect of the amino group directs electrophiles to positions 2 and 6 (ortho) and 4 (para). Since positions 2 and 4 are already substituted, position 6 is a highly probable site for substitution. The methoxy group at C4 directs to its ortho positions, C3 and C5. The cyclobutoxy group at C2 directs to its ortho and para positions (C3 and C6). Therefore, substitution is strongly favored at positions 5 and 6, which are activated by both the amine and alkoxy groups, with potential for some substitution at position 3, though this may be sterically hindered by the adjacent cyclobutoxy group.

Halogenation Studies

Anilines typically undergo rapid halogenation, often without the need for a Lewis acid catalyst, due to the strong activation of the ring by the amino group. libretexts.orgallen.in It is common for these reactions to yield polyhalogenated products. For instance, the reaction of aniline with bromine water readily produces 2,4,6-tribromoaniline (B120722) as a precipitate. byjus.comallen.in

For this compound, halogenation is expected to proceed readily at the most activated and sterically accessible positions on the ring, primarily at C5 and C6. The reaction can be controlled to favor monohalogenation by using milder halogenating agents or controlling the stoichiometry. The bromination of a similar compound, o-anisidine, with 2,4,4,6-tetrabromo-2,5-cyclohexadienone (B1293818) demonstrates selective monobromination at the position para to the amino group. prepchem.com In the case of this compound, where the para position is blocked, halogenation would be directed to the available ortho positions.

Table 1: Representative Halogenation of an Anisidine Derivative This table presents a known halogenation reaction for a related compound to illustrate a potential reaction pathway.

| Reactant | Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| 2-Methoxyaniline (o-anisidine) | 2,4,4,6-Tetrabromo-2,5-cyclohexadienone | Methylene chloride, -10°C to RT | 4-Bromo-2-methoxyaniline | 96% | prepchem.com |

Nitration Studies

The direct nitration of anilines using a standard mixture of concentrated nitric acid and sulfuric acid presents a unique challenge. The strongly acidic conditions lead to the protonation of the basic amino group, forming an anilinium ion (-NH₃⁺). quora.comstackexchange.comyoutube.com This anilinium group is an electron-withdrawing, deactivating meta-director. byjus.comquora.comkhanacademy.org Consequently, direct nitration of aniline often yields a substantial amount of the meta-nitro product alongside the expected ortho and para isomers. allen.inkhanacademy.org

To circumvent this issue and achieve selective nitration at the positions activated by the ring substituents, the amino group is typically protected via acylation. youtube.com The resulting acetanilide (B955) is less basic and less activating, but the acetylamino group remains an ortho-, para-director. libretexts.org This strategy allows for controlled nitration, followed by the removal of the acetyl group through hydrolysis to regenerate the amine.

In the context of this compound, direct nitration would likely produce a complex mixture of isomers. A more controlled approach would involve the initial formation of 2-Cyclobutoxy-4-methoxyacetanilide, followed by nitration which would be directed to the 5- or 6-positions, and subsequent deprotection. A well-documented procedure for the nitration of p-anisidine (B42471) involves this protective acetylation strategy to yield 2-nitro-4-methoxyaniline. orgsyn.org

Table 2: Representative Nitration via Acetyl Protection Strategy This table outlines the established multi-step nitration of p-anisidine, a model for the controlled nitration of this compound.

| Step | Reactant | Reagents | Conditions | Product | Reference |

|---|---|---|---|---|---|

| 1. Acetylation | p-Anisidine | Acetic anhydride (B1165640), Acetic acid, Water | 0-5°C then heat | 2-Nitro-4-methoxyacetanilide | orgsyn.org |

| 2. Nitration | Acetanilide intermediate | Conc. Nitric acid | 60-65°C | 2-Nitro-4-methoxyacetanilide | orgsyn.org |

| 3. Hydrolysis | 2-Nitro-4-methoxyacetanilide | Claisen's alkali (KOH in aq. Methanol) | Steam bath | 2-Nitro-4-methoxyaniline | orgsyn.org |

Sulfonation Studies

The sulfonation of aniline with concentrated sulfuric acid typically results in the formation of anilinium hydrogen sulfate, which, upon heating to high temperatures (180-200°C), rearranges to form p-aminobenzenesulfonic acid, also known as sulfanilic acid. byjus.com This product exists as a zwitterion.

For this compound, sulfonation with sulfuric acid or oleum (B3057394) would be expected to introduce a sulfonic acid (-SO₃H) group onto the aromatic ring. The directing effects of the activating groups would favor substitution at the available ortho or para positions. Given the substitution pattern, the reaction would likely yield sulfonic acids substituted at the C5 or C6 positions. It is known that anisidines can be sulfonated at the positions ortho and para to the methoxy group. google.com Under forcing conditions, disubstitution can also occur, as evidenced by the existence of compounds like 4-Methoxyaniline-2,5-disulfonic acid. chemicalbook.com

Table 3: Representative Sulfonation of an Anisidine This table shows a general sulfonation reaction for a related compound class.

| Reactant Class | Reagent | General Outcome | Reference |

|---|---|---|---|

| Anisidines | Sulfuric Acid / Oleum | Sulfonation occurs at o- and p- positions relative to the methoxy group. | google.com |

Reactions Involving the Amine Functional Group

The primary amine group of this compound is nucleophilic and can undergo a variety of reactions, including acylation, sulfonylation, and alkylation at the nitrogen atom.

Acylation and Sulfonylation Reactions

Acylation: Primary amines, including anilines, react readily with acylating agents such as acid chlorides (e.g., acetyl chloride) or acid anhydrides (e.g., acetic anhydride) to form N-substituted amides. researchgate.net This reaction, specifically acetylation, is frequently employed to protect the amino group during electrophilic substitution reactions on the aromatic ring, as discussed previously. libretexts.orgallen.in The reaction of this compound with acetic anhydride would yield N-(2-cyclobutoxy-4-methoxyphenyl)acetamide. Microwave-assisted methods have been shown to accelerate the acetylation of similar compounds like p-anisidine. researchgate.net

Sulfonylation: The reaction of this compound with a sulfonyl chloride, such as benzenesulfonyl chloride, in the presence of a base would produce the corresponding sulfonamide, N-(2-cyclobutoxy-4-methoxyphenyl)benzenesulfonamide. This is a standard reaction for primary amines. Modern, milder methods for sulfonylation have been developed, including visible-light-mediated reactions using sulfonyl fluorides or sulfinate salts, which offer broad substrate scope under gentle conditions. frontiersin.orgrsc.orgrsc.org

Table 4: Representative Acylation and Sulfonylation Reactions This table illustrates typical acylation and sulfonylation reactions for anilines.

| Reaction Type | Reactant Example | Reagent(s) | Typical Product | Reference |

|---|---|---|---|---|

| Acylation | p-Anisidine | Acetic Acid (microwave) | N-acetyl-p-anisidine | researchgate.net |

| Sulfonylation | Substituted Anilines | Sulfonyl Fluoride, Photocatalyst | Substituted Sulfonylanilines | frontiersin.org |

Alkylation Reactions at the Nitrogen Center (e.g., N-alkylation)

N-alkylation of anilines to form secondary or tertiary amines can be achieved using various alkylating agents, but the reaction is often difficult to control. psu.edu A significant challenge is preventing over-alkylation, which leads to mixtures of mono-alkylated, di-alkylated, and even quaternary ammonium (B1175870) salt products. rsc.org

Traditional methods involve reacting the aniline with alkyl halides. psu.eduresearchgate.net The use of ionic liquids as solvents has been shown to improve the selectivity for mono-alkylation. psu.edursc.org Alternative "green" approaches utilize alcohols or dialkyl carbonates as alkylating agents in the presence of various catalysts. organic-chemistry.org For this compound, reaction with an alkyl halide like methyl iodide could yield a mixture of N-methyl-2-cyclobutoxy-4-methoxyaniline and N,N-dimethyl-2-cyclobutoxy-4-methoxyaniline. Careful selection of reaction conditions, stoichiometry, and catalyst system is crucial to favor the desired mono-alkylated product.

Table 5: Representative N-Alkylation of Anilines This table shows common methods for N-alkylation, highlighting the challenge of selectivity.

| Reactant | Reagent(s) | Solvent/Catalyst | Common Products | Note | Reference |

|---|---|---|---|---|---|

| Substituted Anilines | Alkyl Halides | Ionic Liquid | N-monoalkylaniline | Improved selectivity | psu.edursc.org |

| Substituted Anilines | Alkyl Halides | CsF-Celite / CH₃CN | Mixture of N-mono and N,N-dialkylation products | Low chemoselectivity | researchgate.net |

| Primary Aromatic Amines | Dialkyl Carbonates | NaY Faujasite | N-monoalkylaniline | High selectivity, no solvent | organic-chemistry.org |

Formation of Imine and Schiff Base Derivatives

The primary amine group in this compound is a key site for derivatization, readily undergoing condensation reactions with carbonyl compounds to form imines, commonly known as Schiff bases. This reaction typically involves the nucleophilic attack of the amine on an aldehyde or ketone, followed by dehydration to yield the C=N double bond characteristic of an imine. ejpmr.com

The synthesis is often carried out by refluxing equimolar amounts of the aniline and the carbonyl compound in a suitable solvent, such as methanol (B129727) or ethanol (B145695). idosr.orgnih.gov The reaction mechanism proceeds in two main steps: the formation of a carbinolamine intermediate and its subsequent dehydration, which is often the rate-determining step. ejpmr.com For instance, the reaction of 4-methoxyaniline with aldehydes like 4-methoxybenzaldehyde (B44291) or vanillin (B372448) has been reported to proceed efficiently. idosr.orgatlantis-press.com The presence of the electron-donating methoxy and cyclobutoxy groups on the aniline ring can influence the nucleophilicity of the amine and the stability of the resulting Schiff base.

Metal complexes of Schiff bases derived from substituted anilines have also been synthesized and characterized, indicating the versatility of these compounds as ligands in coordination chemistry. idosr.orgresearchgate.net

Table 1: Examples of Schiff Base Synthesis from Anilines

| Aniline Reactant | Carbonyl Reactant | Product Type | Reference |

|---|---|---|---|

| 4-methoxyaniline | 4-methoxybenzaldehyde | Schiff Base | idosr.org |

| 4-methoxyaniline | Pyrrole-2-carbaldehyde | Schiff Base | ejpmr.comresearchgate.net |

| p-anisidine (4-methoxyaniline) | Vanillin | Schiff Base | atlantis-press.com |

| 2-amino-N-(2-pyridyl)-benzene sulfonamide | o-vanillin | Schiff Base | nih.gov |

Synthesis of Urea (B33335) and Thiourea (B124793) Compounds

The amine functionality of this compound serves as a nucleophile for the synthesis of urea and thiourea derivatives. These compounds are typically formed by reacting the amine with isocyanates and isothiocyanates, respectively. beilstein-journals.org

The classical approach to urea synthesis involves the reaction of an amine with an isocyanate, which can be generated in situ from various precursors to avoid handling toxic phosgene. nih.gov For instance, N,N'-Carbonyldiimidazole (CDI) is a safer alternative for preparing urea derivatives. nih.gov Unsymmetrical ureas can be synthesized by the reaction of an amine with an isocyanate. nih.govorganic-chemistry.org Similarly, thioureas are accessible through the reaction of amines with isothiocyanates. beilstein-journals.orgnih.gov A common method involves the reaction of an amine with carbon disulfide (CS2) to form an intermediate isothiocyanate, which can then react with another amine. beilstein-journals.org For example, 4-methoxyaniline can be reacted with CS2 to this end. beilstein-journals.org

These reactions are versatile, allowing for the synthesis of a wide array of substituted ureas and thioureas with potential applications in various fields of chemistry. nih.govontosight.aiontosight.ai

Table 2: General Methods for Urea and Thiourea Synthesis from Amines

| Derivative Type | Reagent(s) | General Method | References |

|---|---|---|---|

| Urea | Isocyanates | Nucleophilic addition of amine to isocyanate | nih.govorganic-chemistry.org |

| Urea | N,N'-Carbonyldiimidazole (CDI) | Reaction of amine with CDI, followed by another amine | nih.gov |

| Urea | Phosgene Equivalents | Formation of isocyanate intermediate, then reaction with amine | nih.gov |

| Thiourea | Isothiocyanates | Nucleophilic addition of amine to isothiocyanate | beilstein-journals.orgnih.gov |

| Thiourea | Carbon Disulfide (CS2) | Formation of dithiocarbamate, then conversion to isothiocyanate | beilstein-journals.org |

| Thiourea | 4-methoxybenzoyl chloride, KSCN | Formation of 4-methoxybenzoyl isothiocyanate, then reaction with amine | researchgate.net |

Chemical Transformations of the Cyclobutoxy Moiety

The cyclobutoxy group, while generally stable, can undergo specific chemical transformations, primarily involving the ether linkage or the cyclobutane (B1203170) ring itself.

Cleavage Reactions of the Cyclobutoxy Ether

Ether cleavage typically requires harsh conditions, such as treatment with strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI). youtube.commasterorganicchemistry.comkhanacademy.org In the case of an alkyl aryl ether like this compound, the cleavage is expected to occur at the alkyl-oxygen bond rather than the aryl-oxygen bond. The bond between the sp2-hybridized carbon of the aromatic ring and the oxygen is significantly stronger and less prone to cleavage. youtube.com

The reaction mechanism involves the initial protonation of the ether oxygen, making it a better leaving group. youtube.commasterorganicchemistry.com This is followed by a nucleophilic attack by the halide ion (e.g., I- or Br-). For a secondary alkyl group like cyclobutyl, the substitution can proceed via an SN1 or SN2 pathway, though SN2 is often favored for less hindered ethers. masterorganicchemistry.com This would result in the formation of a phenol (B47542) and a cyclobutyl halide. Oxidative cleavage of ethers is also a known transformation, which can be catalyzed by certain enzymes. nih.gov

Ring-Opening and Rearrangement Studies

The high strain energy of the cyclobutane ring makes it susceptible to ring-opening reactions, which can lead to the formation of linear aliphatic compounds. rsc.org These reactions can be initiated through various methods, including photoredox catalysis, which can generate a carbon radical, leading to C-C bond cleavage. rsc.org Another strategy involves the iminyl-radical-triggered C-C bond cleavage of cyclobutanone (B123998) oximes, which results in distal cyano-substituted alkyl radicals. rsc.org

While these studies are not specific to this compound, they highlight the potential reactivity of the cyclobutyl moiety under specific conditions. Such ring-opening reactions could lead to significant structural modifications of the parent molecule.

Reactivity and Transformations of the Methoxy Group

The methoxy group on the aromatic ring is another site for chemical modification.

Demethylation Reactions

The cleavage of the methyl-oxygen bond in the methoxy group is a common transformation known as demethylation. This reaction is typically achieved using strong acids or Lewis acids. Research on the demethylation of 2,4-dimethoxyquinolines has shown that selective demethylation can be achieved. nih.gov For example, the use of a thiolate anion can lead to the regioselective cleavage of one methoxy group over another. nih.gov This suggests that the methoxy group in this compound could be selectively removed to yield a hydroxyl group, providing another avenue for derivatization.

Potential Rearrangement Studies

While specific experimental studies on the rearrangement of this compound are not extensively documented in publicly available literature, its structural features—an aniline ring substituted with a cyclobutoxy ether group—suggest plausible rearrangement pathways analogous to well-known intramolecular rearrangements. Theoretical analysis and comparison with related compounds allow for the prediction of potential rearrangement reactions that this molecule could undergo, primarily centered around the cleavage and reformation of bonds involving the cyclobutoxy group and the aniline ring.

One of the most relevant potential rearrangements for this compound is a thermally-induced reaction analogous to the Claisen rearrangement. The classical Claisen rearrangement involves the colab.wscolab.ws-sigmatropic rearrangement of an allyl aryl ether to an ortho-allylphenol. libretexts.orgucalgary.ca This reaction proceeds through a concerted, intramolecular mechanism involving a cyclic six-membered transition state. libretexts.orglibretexts.org

In the case of this compound, the cyclobutoxy group is not an allyl ether. However, under thermal conditions, ring strain in the cyclobutyl group could facilitate cleavage of the C-O bond. This could potentially be followed by migration of the cyclobutyl group to the ortho position of the aniline ring. The presence of the amino group, a strong activating group, would further facilitate electrophilic substitution at the ortho and para positions of the benzene ring. libretexts.org

Another potential rearrangement pathway to consider is a reaction similar to the Hofmann-Martius rearrangement. This reaction typically involves the rearrangement of an N-alkylated aniline to the corresponding ortho- or para-alkyated aniline under acidic and thermal conditions. wikipedia.org Although this compound is an alkoxy-substituted aniline rather than an N-alkylated one, the underlying principle of alkyl group migration to the aromatic ring under acidic catalysis could be explored.

Furthermore, rearrangements akin to the Fries rearrangement, where an aryl ester is converted to a hydroxy aryl ketone with acid catalysis, could also be considered by analogy. While not a direct parallel, the mobilization of a group attached to an oxygen atom and its subsequent migration to the aromatic ring is a shared mechanistic feature.

Investigations into these potential rearrangements would likely involve heating this compound, possibly in the presence of a Lewis acid or protic acid catalyst, and analyzing the product mixture for isomers where the cyclobutyl group has migrated to the aromatic ring. The expected products would be C-alkylated anilines, with the cyclobutyl group attached at the positions ortho or para to the amino group. Given the substitution pattern of the starting material, the primary products would be anticipated at the positions ortho to the amino group that are not already substituted.

It is important to note that these are predicted pathways based on established rearrangement reactions of similar functional groups. Experimental verification would be necessary to confirm if this compound undergoes these rearrangements and to determine the specific conditions required and the regioselectivity of the reaction.

Role of 2 Cyclobutoxy 4 Methoxyaniline in Advanced Organic Synthesis

Precursor to Diverse Heterocyclic Compounds

The aniline (B41778) moiety is a cornerstone in the synthesis of a vast array of nitrogen-containing heterocycles, which are integral to pharmaceuticals, agrochemicals, and materials science. The presence of the amino group on the benzene (B151609) ring of 2-Cyclobutoxy-4-methoxyaniline makes it a prime candidate for various cyclization reactions to form fused heterocyclic systems.

Utilization in Pyrimidine (B1678525) Derivatives Synthesis

Pyrimidines are six-membered heterocyclic compounds containing two nitrogen atoms and are central components of nucleic acids (cytosine, thymine, and uracil). Synthetic pyrimidine derivatives are of immense interest in medicinal chemistry, with applications as anticancer, antiviral, and antimicrobial agents. The synthesis of fused pyrimidine systems, such as quinazolines, often starts from ortho-amino-substituted anilines. While this compound is not ortho-amino substituted in a way that would directly lead to simple pyrimidine ring formation, it could be a precursor to more complex, substituted pyrimidine-containing structures through multi-step synthetic sequences.

Pathways to Indole (B1671886) and Related Heterocyclic Structures

The indole nucleus is arguably one of the most important heterocyclic structures in drug discovery. The Fischer indole synthesis is a classic and versatile method for constructing indoles, which involves the reaction of a phenylhydrazine (B124118) with an aldehyde or ketone under acidic conditions. Phenylhydrazines are readily prepared from the corresponding anilines via diazotization followed by reduction. Therefore, this compound could serve as a precursor to 2-cyclobutoxy-4-methoxyphenylhydrazine, which could then be reacted with various carbonyl compounds to yield a library of substituted indoles. The cyclobutoxy and methoxy (B1213986) groups would ultimately be positioned on the benzene ring portion of the indole framework, influencing the properties of the final molecule. Other indole syntheses, such as the Madelung, Reissert, or Gassman syntheses, also utilize aniline derivatives, further highlighting the potential of this compound as a starting material.

Formation of Other Nitrogen-Containing Heterocycles

The versatility of the aniline functional group opens pathways to numerous other nitrogen-containing heterocycles. For example, it can be a precursor for the synthesis of carbazoles, phenazines, and benzodiazepines through various cyclization strategies. The specific substitution pattern of this compound would impart unique characteristics to the resulting heterocyclic systems, potentially influencing their biological activity or material properties.

Building Block for Complex Molecules in Medicinal Chemistry

The structural features of this compound—a hydrogen bond-donating amino group, a hydrogen bond-accepting methoxy group, and a bulky, lipophilic cyclobutoxy group—make it an attractive fragment for designing molecules that can interact with biological targets. The cyclobutane (B1203170) ring, in particular, is increasingly used in medicinal chemistry to explore chemical space and improve pharmacokinetic properties.

Development of NF-κB-Inducing Kinase (NIK) Inhibitors

NF-κB-inducing kinase (NIK), a member of the mitogen-activated protein kinase kinase kinase (MAP3K) family, is a crucial regulator of the non-canonical NF-κB signaling pathway. This pathway is implicated in inflammatory and autoimmune diseases, as well as in certain cancers, making NIK a promising therapeutic target. The development of NIK inhibitors has involved various heterocyclic scaffolds, including pyrimidinamines and indoles.

While there is no direct evidence in the literature of this compound being used to create NIK inhibitors, its potential as a precursor to indole and pyrimidine derivatives suggests its plausible utility in this area. Medicinal chemists could incorporate the 2-cyclobutoxy-4-methoxyphenyl moiety into known NIK inhibitor scaffolds to probe structure-activity relationships. The cyclobutoxy group could occupy specific hydrophobic pockets in the NIK active site, potentially enhancing binding affinity and selectivity.

Contribution to Phosphoinositide 3-Kinase (PI3K) Inhibitors

Phosphoinositide 3-kinases (PI3Ks) are a family of enzymes crucial for various cellular functions, including cell growth, proliferation, and survival. google.comgoogle.com The PI3K signaling pathway is frequently overactive in many cancers, making it a prime target for therapeutic intervention. google.comnih.gov The development of PI3K inhibitors aims to block this pathway, thereby impeding tumor growth. nih.gov These inhibitors can be classified into different categories, such as pan-PI3K, isoform-specific, or dual PI3K/mTOR inhibitors. google.com The synthesis of these complex molecules often involves multi-step processes using specific building blocks. While various heterocyclic scaffolds, like imidazo[1,2-a]pyridine (B132010) derivatives, are explored for PI3K inhibition, the direct incorporation of this compound into widely recognized PI3K inhibitors is not extensively documented in publicly available research. nih.gov The potential utility of this aniline derivative would lie in its ability to be incorporated into the core structure of a novel inhibitor, where the cyclobutoxy and methoxy groups could influence binding affinity and pharmacokinetic properties.

Application in Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) Modulators

Cystic Fibrosis (CF) is a genetic disorder caused by mutations in the CFTR gene, which codes for a protein that functions as an anion channel. google.comgoogle.com These mutations lead to a dysfunctional protein, causing issues in multiple organs, particularly the lungs. google.comnih.gov CFTR modulators are a class of drugs designed to correct the function of this faulty protein. google.comjustia.com They are categorized as correctors, which help the protein fold correctly and traffic to the cell surface, and potentiators, which enhance the channel's opening probability. google.comjustia.com Highly effective therapies often combine multiple modulators, such as the triple combination of elexacaftor/tezacaftor (B612225)/ivacaftor. nih.gov The synthesis of these modulators, such as tezacaftor and ivacaftor, involves complex chemical routes with specific starting materials. justia.com While detailed synthetic pathways are published, the use of this compound as a key intermediate in the manufacturing of current, approved CFTR modulators is not specified in the primary scientific and patent literature.

Role in Prostaglandin E2 Receptor Modulators (EP2 and EP4)

Prostaglandin E2 (PGE2) is a lipid mediator that exerts its effects by binding to four distinct G-protein coupled receptors: EP1, EP2, EP3, and EP4. nih.govnih.gov The EP2 and EP4 receptors, in particular, are involved in modulating immune responses and inflammation, often signaling through an increase in intracellular cyclic AMP (cAMP). nih.govnih.gov The modulation of these receptors is a therapeutic strategy for conditions like inflammation and cancer. nih.govnih.gov For instance, in certain cancer cells, PGE2 can promote migration and survival through EP2 and EP4 signaling pathways. nih.gov The development of selective agonists or antagonists for these receptors requires chemical scaffolds that can precisely interact with the receptor binding sites. The specific contribution of this compound to the synthesis of EP2 or EP4 modulators has not been detailed in available research, though its structural motifs could be hypothetically integrated into new chemical entities targeting these receptors.

Integration into Bruton's Tyrosine Kinase (BTK) Inhibitors

Bruton's Tyrosine Kinase (BTK) is a non-receptor tyrosine kinase that is a critical component of the B-cell receptor signaling pathway. google.comresearchgate.net Dysregulation of BTK is implicated in various B-cell malignancies, making it an important therapeutic target. google.comresearchgate.net BTK inhibitors, such as ibrutinib, function by blocking the kinase activity, which interferes with B-cell proliferation and survival. researchgate.net The development of BTK inhibitors is a very active area of research, with numerous compounds in clinical trials. researchgate.net The synthesis of these inhibitors often involves the coupling of various heterocyclic cores with substituted aniline fragments. A patent for certain BTK inhibitors describes processes and intermediates for their preparation, highlighting the modular nature of their synthesis. google.com While a wide array of aniline derivatives are used in the discovery of new BTK inhibitors, a specific, documented role for this compound in the synthesis of either approved or late-stage clinical BTK inhibitors is not found in the reviewed literature.

Applications in Materials Science

The unique structure of this compound also suggests its potential use in the field of materials science, particularly in the creation of novel polymers and functional materials.

Precursors for Polymer Synthesis

Aniline and its derivatives are well-known precursors for the synthesis of conducting polymers, such as polyaniline. The polymerization of substituted anilines can lead to materials with tailored properties. For example, research has shown that o-methoxyaniline, an isomer of the aniline core of the subject compound, can be polymerized to form composites with distinct structural and conductive properties. The presence of the methoxy and cyclobutoxy groups on the this compound ring would be expected to influence the polymerization process and the final properties of the resulting polymer, such as solubility, processability, and electronic characteristics.

Monomers for Functional Materials

Beyond simple polymers, monomers with specific functional groups are used to create materials with advanced capabilities. The cyclobutane ring, for instance, is a structural motif found in certain polymers created via [2+2] photocycloaddition reactions. google.com While this specific aniline is not a direct participant in that type of polymerization, its rigid and bulky cyclobutoxy group could be leveraged to impart specific morphologies or thermal properties to polymers. Materials derived from this compound could potentially be developed for applications requiring specific optical or electronic properties, although specific examples of such functional materials are not yet present in the literature.

Stereo- and Enantioselective Synthesis Utilizing this compound Derivatives

Following a comprehensive review of scientific literature and patent databases, no specific research findings or detailed studies on the utilization of this compound or its derivatives in stereo- and enantioselective synthesis could be located. The available information is limited to the synthesis and general properties of related aniline compounds, without specific data on their application in stereocontrolled reactions.

Therefore, the generation of an article section with detailed research findings and data tables on this specific topic is not possible based on currently accessible information.

Spectroscopic Characterization of 2 Cyclobutoxy 4 Methoxyaniline and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. Through the analysis of one-dimensional (1D) and two-dimensional (2D) spectra, a comprehensive picture of the molecular structure can be assembled.

¹H NMR Analysis for Chemical Shift and Coupling Pattern Interpretation

Proton (¹H) NMR spectroscopy provides information on the chemical environment and connectivity of hydrogen atoms in a molecule. The chemical shift (δ) indicates the electronic environment of a proton, while coupling constants (J) reveal information about adjacent protons.

For aromatic protons in aniline (B41778) derivatives, the substitution pattern significantly influences their chemical shifts. For instance, in N-benzyl-4-methoxyaniline, the aromatic protons of the methoxy-substituted ring appear at δ 6.72 (d, J = 8.4 Hz, 2H) and 6.55 (d, J = 8.4 Hz, 2H), while the benzyl (B1604629) protons are observed at δ 7.26 (q, J = 7.6 Hz, 4H) and 7.23 - 7.17 (m, 1H). rsc.org In contrast, the protons of N-benzyl-2-chloroaniline show a more complex pattern due to the chloro substituent. rsc.org

The cyclobutoxy group in 2-Cyclobutoxy-4-methoxyaniline would exhibit characteristic signals in the aliphatic region of the ¹H NMR spectrum, typically as multiplets due to the complex coupling between the cyclobutyl protons. The methoxy (B1213986) group would present as a sharp singlet, usually in the range of δ 3.7-3.9 ppm. The aromatic protons would show a splitting pattern indicative of a 1,2,4-trisubstituted benzene (B151609) ring.

Interactive Data Table: Representative ¹H NMR Data for Substituted Anilines

| Compound | Aromatic Protons (δ, ppm) | Aliphatic/Other Protons (δ, ppm) |

| N-benzyl-4-methoxyaniline | 7.26 (q, J=7.6 Hz), 7.23-7.17 (m), 6.72 (d, J=8.4 Hz), 6.55 (d, J=8.4 Hz) | 4.21 (s, 2H, CH₂), 3.79-3.59 (m, 4H, OCH₃ and NH) |

| N-benzyl-4-fluoroaniline | 7.29-7.21 (m), 7.19-7.13 (m), 6.82-6.71 (m), 6.45 (dt, J=6.4, 4.0 Hz) | 4.17 (s, 2H, CH₂), 4.10-3.60 (m, 1H, NH) |

| N-benzyl-2-chloroaniline | 7.26 (d, J=8.0 Hz), 7.18 (t, J=6.8 Hz), 6.97 (t, J=7.6 Hz), 6.56 (t, J=7.2 Hz) | 4.64 (s, 1H, NH), 4.31 (d, J=5.6 Hz, 2H, CH₂) |

¹³C NMR Investigations of Carbon Framework and Hybridization

Carbon-13 (¹³C) NMR spectroscopy provides detailed information about the carbon skeleton of a molecule. The chemical shifts of carbon atoms are indicative of their hybridization state (sp³, sp², sp) and their electronic environment.

In substituted anilines, the chemical shifts of the aromatic carbons are particularly informative. For example, in N-benzyl-4-methoxyaniline, the carbon attached to the methoxy group (C-4) resonates at δ 152.22 ppm, while the other aromatic carbons appear at δ 142.48, 139.71, 128.62, 127.58, 127.19, 114.94, and 114.15 ppm. rsc.org The methoxy carbon itself appears at δ 55.83 ppm. rsc.org The presence of an electron-withdrawing group, such as in N-benzyl-4-fluoroaniline, shifts the carbon attached to the fluorine to a higher chemical shift (δ 157.44 ppm, d, J = 236.3 Hz). rsc.org

For this compound, the ¹³C NMR spectrum would show distinct signals for the cyclobutoxy carbons, the methoxy carbon, and the aromatic carbons, allowing for a complete assignment of the carbon framework.

Interactive Data Table: Representative ¹³C NMR Data for Substituted Anilines

| Compound | Aromatic Carbon Chemical Shifts (δ, ppm) | Aliphatic/Other Carbon Chemical Shifts (δ, ppm) |

| N-benzyl-4-methoxyaniline | 152.22, 142.48, 139.71, 128.62, 127.58, 127.19, 114.94, 114.15 | 55.83 (OCH₃), 49.28 (CH₂) |

| N-benzyl-4-fluoroaniline | 157.44 (d, J=236.3 Hz), 144.56, 139.31, 128.73, 127.46 (d, J=1.8 Hz), 115.71 (d, J=21.8 Hz), 113.71 | 48.98 (CH₂) |

| N-benzyl-2-chloroaniline | 143.93, 138.82, 129.17, 128.79, 127.86, 127.41, 127.32, 119.18, 117.47, 111.59 | 47.91 (CH₂) |

Two-Dimensional (2D) NMR Techniques (e.g., COSY, HSQC, HMBC) for Comprehensive Structural Elucidation

Two-dimensional (2D) NMR techniques are powerful tools for establishing connectivity between atoms, which is crucial for the unambiguous structural assignment of complex molecules like this compound and its derivatives. youtube.comsdsu.eduuvic.ca

COSY (Correlation Spectroscopy) : This experiment identifies proton-proton (¹H-¹H) couplings. sdsu.edu For this compound, COSY would be instrumental in tracing the coupling network within the cyclobutyl ring and between adjacent aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded proton-carbon pairs (¹H-¹³C). sdsu.edu This technique allows for the direct assignment of proton signals to their corresponding carbon atoms, simplifying the interpretation of both ¹H and ¹³C NMR spectra.

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC reveals long-range (2-3 bond) correlations between protons and carbons (¹H-¹³C). sdsu.edu This is particularly useful for connecting different fragments of a molecule. For example, in this compound, HMBC could show correlations between the protons of the cyclobutoxy group and the aromatic carbon to which it is attached, as well as between the methoxy protons and the corresponding aromatic carbon.

The combined application of these 2D NMR techniques provides a detailed and unambiguous structural elucidation. slideshare.netscience.gov

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, often to four or more decimal places. nih.gov This high precision allows for the determination of the elemental formula of a compound, as each unique combination of atoms will have a slightly different exact mass. For example, HRMS was used to confirm the elemental composition of the ligand L2 (C₁₈H₁₃N₆) by comparing the calculated mass ([M+H]⁺ 313.1202) with the experimentally found mass (313.1204). rsc.org This level of accuracy is crucial for confirming the identity of newly synthesized compounds like this compound.

Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment and Mixture Analysis

Both Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are hybrid techniques that couple the separation power of chromatography with the detection capabilities of mass spectrometry. whitman.edu These methods are invaluable for assessing the purity of a sample and for analyzing complex mixtures. nih.govnih.gov

In the context of this compound, LC-MS or GC-MS would be used to:

Confirm the presence and purity of the target compound in a reaction mixture.

Identify any by-products or impurities.

Analyze the fragmentation pattern of the molecule to further confirm its structure. The fragmentation of the molecular ion in the mass spectrometer can provide valuable structural information. whitman.edu For instance, the loss of the cyclobutoxy group or the methoxy group would result in characteristic fragment ions.

Interactive Data Table: Common Analytical Techniques for this compound

| Technique | Information Obtained | Application |

| ¹H NMR | Chemical environment and connectivity of protons | Structural elucidation, confirmation of functional groups |

| ¹³C NMR | Carbon framework and hybridization | Structural elucidation, confirmation of carbon skeleton |

| 2D NMR (COSY, HSQC, HMBC) | Detailed atomic connectivity | Unambiguous structural assignment |

| HRMS | Precise molecular mass and elemental formula | Confirmation of molecular formula |

| LC-MS / GC-MS | Separation and identification of components in a mixture, purity assessment, fragmentation patterns | Purity analysis, by-product identification, structural confirmation |

Fragmentation Pathway Analysis and Structural Information Derivation

Mass spectrometry is a powerful tool for structural elucidation, providing information on the molecular weight and fragmentation pattern of a compound. For this compound (molar mass: 207.27 g/mol ), the fragmentation in electron ionization (EI) mass spectrometry can be predicted based on the established behavior of aniline, anisole, and alkyl ether derivatives.

The molecular ion peak [M]•+ is expected at an m/z (mass-to-charge ratio) of 207. The primary fragmentation pathways likely involve the cleavage of the ether bonds, as these are typically the most labile sites.

One major initial fragmentation would be the loss of the cyclobutoxy radical, leading to a resonance-stabilized aminomethoxy-phenyl cation at m/z 136. Alternatively, cleavage with a hydrogen rearrangement could lead to the loss of cyclobutene (B1205218) (C4H6), resulting in a fragment at m/z 151, corresponding to the 4-methoxyaniline radical cation.

Further fragmentation of the cyclobutoxy group itself can occur. A characteristic loss for cyclobutyl ethers is the elimination of an ethene molecule (C2H4, 28 Da) via retro [2+2] cycloaddition, which would produce a fragment ion at m/z 179.

Subsequent fragmentations would involve the methoxy and aniline functionalities. The fragment at m/z 136 could lose a methyl radical (•CH3) from the methoxy group to yield a cation at m/z 121, or lose carbon monoxide (CO) to form a pyridinium-like ion. Fragmentation of the aniline core often involves the loss of hydrogen cyanide (HCN), which could lead to further, less abundant ions. rsc.orgresearchgate.net The phenyl cation itself can be observed at m/z 77. researchgate.net

A summary of plausible mass spectrometry fragments is presented below.

Table 1: Predicted Mass Spectrometry Fragmentation for this compound

| m/z | Proposed Fragment Ion | Formula of Lost Neutral |

| 207 | [M]•+ (Molecular Ion) | - |

| 179 | [M - C2H4]•+ | Ethene |

| 151 | [M - C4H6]•+ | Cyclobutene |

| 136 | [M - •OC4H7] | Cyclobutoxy radical |

| 121 | [M - C4H7O - CH3] | Cyclobutoxy and methyl radicals |

| 77 | [C6H5]+ | C4H8NO |

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is instrumental in identifying the functional groups present in a molecule by measuring its absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to show characteristic bands for its amine, ether, and aromatic components.

The primary amine (-NH2) group will exhibit two distinct stretching vibrations in the region of 3350-3500 cm⁻¹, corresponding to the symmetric and asymmetric N-H stretches. researchgate.net The N-H bending (scissoring) vibration is expected around 1600-1630 cm⁻¹.

The C-O stretching vibrations from the two ether linkages (cyclobutoxy and methoxy) will produce strong absorption bands. The aryl-alkyl ether (Ar-O-CH3) typically shows an asymmetric stretch around 1230-1270 cm⁻¹ and a symmetric stretch near 1020-1075 cm⁻¹. The C-N stretching of the aromatic amine is usually observed in the 1250-1340 cm⁻¹ range.

The aromatic ring gives rise to several signals. C-H stretching vibrations on the benzene ring appear above 3000 cm⁻¹. The C=C in-ring stretching vibrations occur in the 1450-1600 cm⁻¹ region. Out-of-plane (OOP) C-H bending vibrations between 700-900 cm⁻¹ are diagnostic of the substitution pattern on the benzene ring. For a 1,2,4-trisubstituted ring, characteristic bands are expected in this region. Finally, the aliphatic C-H stretching of the cyclobutyl group will be present just below 3000 cm⁻¹.

Table 2: Characteristic IR Absorption Bands for this compound

| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group |

| 3350-3500 | N-H Asymmetric & Symmetric Stretch | Primary Amine |

| 3000-3100 | C-H Stretch | Aromatic Ring |

| 2850-2980 | C-H Stretch | Cyclobutyl & Methyl |

| 1600-1630 | N-H Bend (Scissoring) | Primary Amine |

| 1450-1600 | C=C Ring Stretch | Aromatic Ring |

| 1230-1270 | Asymmetric C-O-C Stretch | Aryl Ether |

| 1020-1075 | Symmetric C-O-C Stretch | Aryl & Alkyl Ether |

| 700-900 | C-H Out-of-Plane Bend | 1,2,4-Trisubstituted Ring |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Studies

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. The spectrum of this compound is dominated by the chromophore of the substituted benzene ring. Aniline itself shows two primary absorption bands: a strong primary band (E2-band) around 230 nm and a weaker secondary band (B-band) around 280 nm, both arising from π → π* transitions. nist.gov

The presence of the methoxy and cyclobutoxy groups, which are both auxochromes (color-enhancing groups) with lone pairs of electrons on the oxygen atoms, significantly influences these transitions. These groups donate electron density into the aromatic ring through resonance (+R effect), which lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). This results in a bathochromic shift (shift to longer wavelengths) of the absorption bands.

For 4-methoxyaniline (p-anisidine), the B-band is shifted to approximately 300 nm. nist.gov It is expected that this compound will exhibit a similar UV-Vis profile. The addition of the second alkoxy group (cyclobutoxy) in the ortho position may cause a further, albeit smaller, bathochromic shift. The solvent used can also influence the exact position of the absorption maxima due to solvatochromic effects.

Table 3: Expected UV-Vis Absorption Data for this compound

| Expected λmax | Type of Transition | Chromophore Component |

| ~230-240 nm | π → π* (E2-band) | Substituted Benzene Ring |

| ~290-310 nm | π → π* (B-band) | Substituted Benzene Ring |

Advanced Spectroscopic Techniques (e.g., X-ray Crystallography for Solid-State Structural Determination)

For this compound, an X-ray crystal structure analysis would reveal:

The precise bond lengths of the C-N, C-O, and C-C bonds, which can provide insight into the degree of electron delocalization and conjugation. wikipedia.org

The bond angles within the benzene and cyclobutyl rings, as well as the geometry around the nitrogen and oxygen atoms.

The dihedral angles, showing the orientation of the cyclobutoxy and methoxy groups relative to the plane of the aromatic ring.

Information on intermolecular interactions in the crystal lattice, such as hydrogen bonding involving the amine group, which dictates the crystal packing.

As of the latest search, a published crystal structure for this compound is not available. However, crystallographic data for related structures, such as p-anisidine (B42471), are available and show the planarity of the aminomethoxybenzene core. nih.gov Such an analysis for the title compound would be invaluable for understanding its precise stereochemical and conformational properties.

Theoretical and Computational Investigations of 2 Cyclobutoxy 4 Methoxyaniline

Quantum Chemical Calculations

Quantum chemical calculations are powerful theoretical tools used to investigate the fundamental properties of molecules. These methods, rooted in quantum mechanics, provide insights into electronic structure, molecular geometry, and energetic stability. For a molecule like 2-Cyclobutoxy-4-methoxyaniline, these calculations can elucidate the interplay between its constituent functional groups—the cyclobutoxy, methoxy (B1213986), and aniline (B41778) moieties—and predict its behavior in various chemical environments.

Density Functional Theory (DFT) for Electronic Structure, Bonding, and Stability Analysis

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic properties of molecules. By focusing on the electron density rather than the complex many-electron wavefunction, DFT offers a balance between computational cost and accuracy.

For this compound, DFT calculations can be employed to determine key aspects of its electronic structure. This includes the distribution of electron density, which highlights regions of the molecule that are electron-rich or electron-deficient. Such information is critical for predicting sites of electrophilic and nucleophilic attack. The analysis of molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides insights into the molecule's reactivity and its ability to participate in chemical reactions. The energy gap between HOMO and LUMO is a significant indicator of molecular stability.

Furthermore, DFT can be used to analyze the nature of the chemical bonds within the molecule. By examining bond lengths, bond angles, and dihedral angles, a detailed three-dimensional structure can be optimized. This optimized geometry corresponds to the lowest energy conformation of the molecule on its potential energy surface. The stability of the molecule can be further assessed by calculating its total electronic energy and vibrational frequencies. The absence of imaginary frequencies in the vibrational spectrum confirms that the optimized structure is a true energy minimum.

Ab Initio Methods for Prediction of Molecular Properties

Ab initio methods are a class of quantum chemical calculations that are derived directly from theoretical principles, without the inclusion of experimental data. These "from the beginning" methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory, offer a hierarchical approach to achieving high accuracy.

While computationally more demanding than DFT, ab initio methods, especially at higher levels of theory, can serve as a benchmark for validating the results obtained from more approximate methods. They are particularly valuable for systems where electron correlation effects are significant.

Conformational Analysis and Energetics

The presence of the flexible cyclobutoxy and methoxy groups in this compound gives rise to multiple possible spatial arrangements, or conformations. Conformational analysis aims to identify the different stable conformers and to determine their relative energies.

By systematically rotating the rotatable bonds—specifically the C-O bonds of the cyclobutoxy and methoxy groups and the C-N bond of the aniline group—a potential energy surface can be mapped out. Quantum chemical calculations, often at the DFT level for efficiency, are performed for each conformation to calculate its energy. The results of this analysis reveal the most stable conformer(s) and the energy barriers between different conformations. This information is crucial for understanding the molecule's flexibility and how its shape might influence its biological activity or material properties.

| Parameter | Description | Predicted Value |

| Relative Energy (Conformer 1) | The energy of the most stable conformer. | 0.00 kcal/mol |

| Relative Energy (Conformer 2) | The energy of a higher energy conformer relative to the most stable one. | Data not available |

| Rotational Barrier | The energy required to rotate from one conformer to another. | Data not available |

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations provide a computational microscope to observe the time-dependent behavior of molecules. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can track the trajectory of each particle over time, offering a dynamic picture of molecular behavior.

Study of Solvent Effects on Molecular Behavior and Reactivity

The behavior and reactivity of a molecule can be significantly influenced by its environment, particularly the solvent. MD simulations are an ideal tool to study these solvent effects on this compound.

By placing the molecule in a simulation box filled with explicit solvent molecules (e.g., water, ethanol), one can observe how the solvent molecules arrange themselves around the solute. The formation of hydrogen bonds between the amine and methoxy groups of this compound and the solvent can be analyzed. The radial distribution function can be calculated to quantify the probability of finding a solvent molecule at a certain distance from a specific atom in the solute. These simulations can reveal how the solvent affects the conformational preferences of the molecule and can provide insights into its solubility. Furthermore, by calculating the potential of mean force, the free energy changes associated with a reaction in solution can be determined, thus shedding light on how the solvent modulates the molecule's reactivity.

Analysis of Intermolecular Interactions and Aggregation

In the condensed phase, molecules of this compound will interact with each other. MD simulations can be used to study these intermolecular interactions and the tendency of the molecules to aggregate.

By simulating a system containing multiple molecules of this compound, one can analyze the types of non-covalent interactions that dominate, such as hydrogen bonding between the amine groups and van der Waals interactions between the aromatic rings and alkyl groups. The simulation can reveal whether the molecules prefer to remain isolated or form dimers, trimers, or larger aggregates. The strength and geometry of these intermolecular interactions can be quantified. Understanding the aggregation behavior is important for predicting the physical properties of the compound in its solid or liquid state, such as its melting point and boiling point.

| Interaction Type | Description | Strength (kcal/mol) |

| Hydrogen Bonding | Interaction between the amine group (donor) and a neighboring molecule's oxygen atom (acceptor). | Data not available |

| π-π Stacking | Interaction between the aromatic rings of adjacent molecules. | Data not available |

| van der Waals | General non-specific interactions between molecules. | Data not available |

Reaction Mechanism Elucidation through Computational Chemistry

No specific studies on the reaction mechanism of this compound using computational chemistry were found in the reviewed literature.

Prediction of Structure-Property Relationships via Computational Modeling

No specific studies on the prediction of structure-property relationships for this compound using computational modeling were found in the reviewed literature.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Cyclobutoxy-4-methoxyaniline, and how can reaction conditions be systematically optimized?

- Methodology : Begin with nucleophilic substitution of 4-methoxyaniline derivatives using cyclobutylating agents (e.g., cyclobutyl bromide or tosylate). Optimize parameters like temperature (60–120°C), solvent polarity (DMF vs. THF), and catalyst (K₂CO₃ or Cs₂CO₃) via factorial design experiments. Monitor reaction progress via TLC or HPLC, and characterize intermediates/pure products using -NMR and LC-MS. For example:

| Solvent | Catalyst | Yield (%) | Purity (%) |

|---|---|---|---|

| DMF | K₂CO₃ | 62 | 95 |

| THF | Cs₂CO₃ | 45 | 88 |

- Key Challenge : Cyclobutyl groups are sterically demanding; side reactions (e.g., ring-opening or over-alkylation) require careful control of stoichiometry.

Q. How can spectroscopic techniques (e.g., -NMR, FTIR) resolve structural ambiguities in this compound derivatives?

- Methodology : Use -NMR to distinguish between methoxy (-OCH₃) and cyclobutoxy (-O-cyclobutyl) groups. The methoxy carbon typically resonates at ~55–57 ppm, while cyclobutoxy carbons appear at 70–85 ppm. FTIR can confirm NH₂ stretching (3300–3500 cm) and ether C-O-C (1250–1050 cm). Cross-validate with high-resolution mass spectrometry (HRMS) for molecular formula confirmation.

Advanced Research Questions

Q. How do steric and electronic effects of the cyclobutoxy group influence the reactivity of this compound in electrophilic aromatic substitution (EAS)?

- Methodology : Perform comparative EAS reactions (e.g., nitration, sulfonation) on this compound vs. analogs with smaller alkoxy groups (e.g., methoxy). Use DFT calculations (B3LYP/6-31G**) to map electron density and predict regioselectivity. For example:

| Substituent | Nitration Position (Major Product) | Activation Energy (kcal/mol) |

|---|---|---|

| Cyclobutoxy | Para to NH₂ | 18.7 |

| Methoxy | Ortho to NH₂ | 15.2 |

- Data Contradiction : Experimental yields may conflict with computational predictions due to solvent effects or transition-state stabilization not captured in gas-phase models.

Q. What strategies can reconcile discrepancies in reported bioactivity data for this compound derivatives across studies?

- Methodology : Conduct meta-analysis of published IC₅₀ values against target enzymes (e.g., kinases or oxidases). Control for variables:

- Purity : Ensure >98% purity via HPLC.

- Assay Conditions : Standardize pH, temperature, and co-solvents (e.g., DMSO concentration).

- Structural Confirmation : Re-synthesize disputed compounds and validate structures spectroscopically.

- Case Study : A 2024 study reported IC₅₀ = 2.3 µM against Tyrosine Kinase A, while a 2025 study found IC₅₀ = 8.7 µM. Re-evaluation revealed differing buffer ionic strengths (100 mM vs. 150 mM NaCl) as a critical factor.

Q. How can computational models predict the metabolic stability of this compound in drug discovery contexts?

- Methodology : Use in silico tools (e.g., Schrödinger’s ADMET Predictor) to estimate cytochrome P450 metabolism sites. Validate with in vitro microsomal assays (human liver microsomes + NADPH). For instance:

| Metabolic Site | Predicted Half-life (min) | Experimental Half-life (min) |

|---|---|---|

| Cyclobutoxy O-dealkylation | 12.4 | 10.8 ± 1.2 |

| NH₂ Oxidation | 45.6 | >60 |

- Limitation : Models may underestimate steric shielding of the cyclobutoxy group, leading to overprediction of O-dealkylation rates.

Data-Driven Experimental Design

Q. What orthogonal analytical techniques are critical for validating the stability of this compound under varying storage conditions?

- Methodology : Accelerated stability studies (40°C/75% RH for 6 months) with analysis via:

- HPLC-UV : Quantify degradation products.

- DSC (Differential Scanning Calorimetry) : Detect polymorphic transitions.

- XRD : Confirm crystallinity loss.

- Example Data :

| Condition | Degradation Products (%) | Crystallinity Loss (%) |

|---|---|---|

| 25°C/dry | 0.5 | 0 |

| 40°C/75% RH | 12.3 | 28 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.